2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Overview
Description
2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazole ring, a benzothiazole ring, and a hydroxybenzyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole and benzothiazole intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the reaction conditions and scale up the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzyl group can yield quinones, while nucleophilic substitution can produce a variety of thioether derivatives.
Scientific Research Applications
2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and benzothiazole rings can bind to active sites of enzymes, inhibiting their activity or modulating their function. The hydroxybenzyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares a benzene ring with a functional group, but lacks the complex structure of the imidazole and benzothiazole rings.
Geo-Fix All Weather Jointing Compound: A different type of compound used in industrial applications, highlighting the versatility of chemical compounds in various fields.
Uniqueness
The uniqueness of 2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and interact with various biological targets
Properties
IUPAC Name |
2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-12-16(10-13-6-8-14(25)9-7-13)23-19(21-12)27-11-18(26)24-20-22-15-4-2-3-5-17(15)28-20/h6-9,25H,2-5,10-11H2,1H3,(H,21,23)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYILSGKZKQZPJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=NC3=C(S2)CCCC3)CC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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